molecular formula C15H27N3O3 B1589614 Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate CAS No. 203520-03-0

Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate

Cat. No. B1589614
M. Wt: 297.39 g/mol
InChI Key: HUBWQZRKRPUKNT-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H27N3O3 . It has a molecular weight of 297.4 . This compound is typically stored in a dark place and sealed in dry conditions at 2-8°C .


Physical And Chemical Properties Analysis

“Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate” is a compound with a molecular weight of 297.4 . It is typically stored in a dark place and sealed in dry conditions at 2-8°C . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Anticorrosive Applications

Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate has been investigated for its anticorrosive properties. In a study, its efficacy as a corrosion inhibitor for carbon steel in a 1M HCl solution was explored. The compound showed significant protection of the steel surface, with an inhibition efficiency of 91.5% at 25 ppm in the corrosive medium. The compound's ability to inhibit corrosion was attributed to its strong and spontaneous adsorption onto the metal surface, as evidenced by electrochemical studies and surface characterization techniques such as scanning electron microscopy and atomic force microscopy (Praveen et al., 2021).

Biological Evaluation

The compound has also been synthesized and evaluated for biological activities. One study focused on the synthesis, characterization, and biological evaluation of a derivative of tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. The compound was analyzed for its in vitro antibacterial and anthelmintic activities, displaying moderate anthelmintic activity and poor antibacterial activity. This highlights its potential application in developing treatments for parasitic worm infections (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

Another area of research involves the analysis of molecular and crystal structures of tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate derivatives. Studies have detailed the synthesis and structural confirmation of various derivatives, offering insights into their molecular configurations and intermolecular interactions. For example, the crystal and molecular structure of one such derivative was elucidated, providing valuable data for further chemical and pharmaceutical research (Mamat et al., 2012).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate derivatives for various applications, including as intermediates in pharmaceutical development. These studies not only detail the synthetic routes and optimization processes but also explore the compounds' physical and chemical properties through techniques such as NMR, LCMS, and X-ray diffraction analysis. This information is crucial for the development of novel compounds with potential therapeutic benefits (Wang et al., 2015).

Safety And Hazards

The safety and hazards associated with “Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate” include the following hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-10-8-17(9-11-18)13(19)12-4-6-16-7-5-12/h12,16H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBWQZRKRPUKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445189
Record name Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate

CAS RN

203520-03-0
Record name Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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